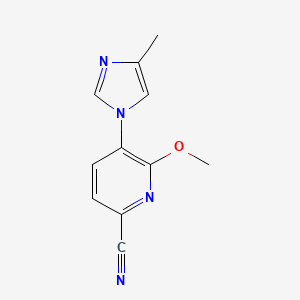

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile

Descripción general

Descripción

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol . This compound features a picolinonitrile core substituted with a methoxy group and an imidazole ring, making it a valuable molecule in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile has the molecular formula and a molecular weight of 214.22 g/mol. Its structure features a methoxy group, an imidazole ring, and a picolinonitrile core, which contribute to its reactivity and biological activity .

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.

- Coordination Chemistry : The imidazole ring can coordinate with metal ions, facilitating the study of metal-ligand interactions and their implications in catalysis and materials science.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .

Medicine

- Drug Development : The compound is being explored for its potential therapeutic applications in drug design. Its unique structure allows it to interact with various biological targets, such as enzymes and receptors, which is crucial for developing novel pharmaceuticals.

- Targeting Enzymes : It is particularly relevant in the design of inhibitors targeting specific enzymes associated with diseases, providing a pathway for developing new treatments .

Industry

- Advanced Materials : In industrial applications, this compound is used in the synthesis of functionalized polymers and advanced materials, which have applications in electronics and coatings .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In a recent investigation featured in Cancer Research, researchers explored the compound's effects on cancer cell lines. The study demonstrated that treatment with this compound led to apoptosis in cancer cells, highlighting its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The methoxy and nitrile groups can also participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Imidazole: A basic core structure found in many biologically active molecules.

Picolinonitrile: A related compound with a similar nitrile group but lacking the imidazole ring.

Methoxy-substituted heterocycles: Compounds with similar methoxy groups but different core structures.

Uniqueness

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is unique due to its combination of a methoxy group, an imidazole ring, and a picolinonitrile core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile (CAS No. 1241428-31-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.

The molecular formula of this compound is CHNO, with a molecular weight of 214.22 g/mol. It features a methoxy group and an imidazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 214.22 g/mol |

| CAS Number | 1241428-31-8 |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. In vitro assays demonstrated that related compounds could reduce the viability of cancer cell lines such as SW480 and HCT116, with IC values indicating potent activity against these cells .

One proposed mechanism of action for the biological activity of this compound involves its interaction with metabotropic glutamate receptors (mGluRs). Research suggests that compounds targeting mGluR5 can serve as negative allosteric modulators, potentially benefiting conditions such as schizophrenia and other neurodegenerative disorders . The structural similarity of this compound to known mGluR modulators indicates that it may exhibit similar pharmacological profiles.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data on this compound is limited, related imidazole derivatives typically demonstrate favorable bioavailability and metabolic stability, which are crucial for their therapeutic applications .

Case Studies

A notable case study involved the evaluation of imidazole-based compounds in preclinical models for their efficacy against various cancer types. In these studies, compounds were administered to xenograft models, showing significant tumor reduction and improved survival rates compared to control groups. These findings underscore the potential role of this compound in cancer therapy .

Propiedades

IUPAC Name |

6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-8-6-15(7-13-8)10-4-3-9(5-12)14-11(10)16-2/h3-4,6-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIUGYXHXBFGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(N=C(C=C2)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.